2-Amino-3,4,5,6-tetrachlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,4,5,6-tetrachlorophenol is a chlorinated phenol derivative with the molecular formula C6H3Cl4NO and a molecular weight of 246.91 g/mol . This compound is characterized by the presence of four chlorine atoms and an amino group attached to a phenol ring, making it a highly chlorinated aromatic compound.
Vorbereitungsmethoden
The synthesis of 2-Amino-3,4,5,6-tetrachlorophenol typically involves the chlorination of 2-Aminophenol under controlled conditions. The reaction is carried out in the presence of chlorine gas, which leads to the substitution of hydrogen atoms on the phenol ring with chlorine atoms. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the selective chlorination of the desired positions on the phenol ring .
Industrial production methods for this compound may involve large-scale chlorination processes, where the reaction is carried out in reactors designed to handle chlorine gas safely. The product is then purified through crystallization or distillation to obtain the desired purity .
Analyse Chemischer Reaktionen
2-Amino-3,4,5,6-tetrachlorophenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or hydroquinones.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of substituted phenols .
Wissenschaftliche Forschungsanwendungen
2-Amino-3,4,5,6-tetrachlorophenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-3,4,5,6-tetrachlorophenol involves its interaction with cellular components, particularly enzymes and proteins. The compound can inhibit enzyme activity by binding to the active sites or altering the enzyme’s structure. This inhibition can lead to various biological effects, such as antimicrobial activity . The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include key enzymes in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3,4,5,6-tetrachlorophenol can be compared with other chlorinated phenols, such as:
2,3,4,6-Tetrachlorophenol: Similar in structure but lacks the amino group, making it less reactive in certain biological contexts.
Pentachlorophenol: Contains an additional chlorine atom, which can influence its reactivity and toxicity.
2,4-Dichlorophenol: Contains fewer chlorine atoms, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of an amino group and multiple chlorine atoms, which confer distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C6H3Cl4NO |
---|---|
Molekulargewicht |
246.9 g/mol |
IUPAC-Name |
2-amino-3,4,5,6-tetrachlorophenol |
InChI |
InChI=1S/C6H3Cl4NO/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H,11H2 |
InChI-Schlüssel |
NLWLQOVVARQQRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.